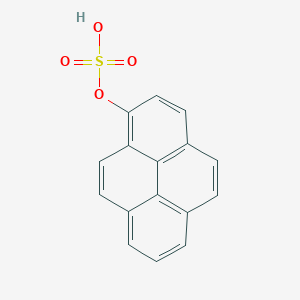
1-Pyrenylsulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrenylsulfate is a member of pyrenes.
Aplicaciones Científicas De Investigación
Chemical Properties and Formation
1-Pyrenylsulfate is formed through the metabolic oxidation of pyrene, primarily occurring in organisms exposed to this PAH. The metabolic pathway involves the hydroxylation of pyrene at the C-1 position, leading to the formation of 1-hydroxypyrene, which is subsequently conjugated with sulfate to yield this compound . This process highlights the compound's role as a biomarker for exposure to pyrene and other PAHs.
Environmental Monitoring
This compound serves as a biomarker for assessing human and wildlife exposure to pyrene. Its presence in biological samples, such as urine, indicates metabolic processing of pyrene and can be used to evaluate environmental contamination levels. Studies have shown that measuring levels of this compound in urine can provide insights into the extent of exposure to PAHs in populations living near contaminated sites .
Bioremediation
The degradation of pyrene by microorganisms is an essential process for bioremediation efforts aimed at cleaning contaminated environments. Research has demonstrated that certain fungi can effectively degrade pyrene, producing metabolites like this compound during their metabolic processes. For instance, marine-derived fungi have been shown to degrade nearly 100% of pyrene within 48 hours while generating non-toxic byproducts . This capability makes this compound a relevant intermediate in bioremediation strategies targeting PAH-contaminated sites.
Toxicological Studies
The study of this compound is crucial for understanding the toxicological effects of pyrene and its derivatives. As a conjugated metabolite, it may exhibit different toxicological profiles compared to its parent compound. Research indicates that the metabolic conversion of pyrene into this compound may influence its toxicity and bioavailability, thereby affecting risk assessments related to PAH exposure .
Case Study 1: Biodegradation by Marine Fungi
A study focused on the biodegradation capabilities of Marasmiellus sp. demonstrated that this fungus could degrade pyrene efficiently under saline conditions, with significant production of this compound as an intermediate metabolite. The research highlighted the potential for using marine fungi in bioremediation applications targeting PAH-contaminated environments .
Case Study 2: Metabolic Pathways in Soil Fungi
Indigenous fungi from contaminated sites have been investigated for their ability to metabolize pyrene. These studies revealed that various fungal strains could utilize pyrene as a carbon source, leading to the formation of this compound among other metabolites. The findings suggest that these fungi play a vital role in natural attenuation processes within contaminated soils .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Environmental Monitoring | Use as a biomarker for PAH exposure | Detected in urine samples from exposed populations |
| Bioremediation | Intermediate in microbial degradation pathways | Efficient degradation by marine-derived fungi |
| Toxicological Studies | Assessment of toxicity profiles related to PAH exposure | Metabolic conversion affects toxicity and bioavailability |
Propiedades
Fórmula molecular |
C16H10O4S |
|---|---|
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
pyren-1-yl hydrogen sulfate |
InChI |
InChI=1S/C16H10O4S/c17-21(18,19)20-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19) |
Clave InChI |
PPWRGGIIPLXGJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















